3-(4-Chlorophenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione
Description
3-(4-Chlorophenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities . The presence of the 4-chlorophenyl and phenyl groups enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research fields.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S3/c16-12-6-8-13(9-7-12)22(18,19)17-14(10-21-15(17)20)11-4-2-1-3-5-11/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYKJCFTBNWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=S)S1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-phenylthiazolidine-2-thione under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
3-(4-Chlorophenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(4-Chlorophenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding to biological targets . It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-(4-Chlorophenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione can be compared with other thiazolidine derivatives, such as:
3-(4-Methylphenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione: Similar structure but with a methyl group instead of a chlorine atom.
3-(4-Bromophenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione: Similar structure but with a bromine atom instead of a chlorine atom.
3-(4-Nitrophenyl)sulfonyl-4-phenyl-1,3-thiazolidine-2-thione: Similar structure but with a nitro group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
